
4'-Chloro-4-fluorobiphenyl-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4’-Chloro-4-fluorobiphenyl-3-amine” is a chemical compound with the empirical formula C12H9ClFN . It has a molecular weight of 221.66 .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-4-fluorobiphenyl-3-amine” can be represented by the SMILES stringClC1=C(F)C=CC(C(C=C2)=CC=C2N)=C1 . This indicates the presence of a chlorine atom and a fluorine atom on the biphenyl structure, with an amine group attached to one of the phenyl rings . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other specific physical and chemical properties of “4’-Chloro-4-fluorobiphenyl-3-amine” were not found in the available resources.Applications De Recherche Scientifique
Fluorescence Microscopy
The presence of a fluorine atom in the compound suggests potential applications in fluorescence microscopy . Fluorinated compounds can act as fluorescent markers or probes due to their ability to absorb and emit light at specific wavelengths. This property is essential for tagging biological molecules or structures, allowing for the visualization of cellular processes in real-time with high specificity.
Electronics and Optoelectronics
Fluorinated biphenyls can be used in the electronics industry, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices . The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the compound, potentially leading to materials with desirable charge transport characteristics for use in electronic displays and lighting.
Polymer Chemistry
Finally, 4’-Chloro-4-fluorobiphenyl-3-amine can be incorporated into polymers to enhance their properties. For instance, fluorinated polymers are known for their thermal stability, chemical resistance, and unique mechanical properties, which are valuable in a wide range of industrial applications, from aerospace to consumer goods .
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDKOPDMENRQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

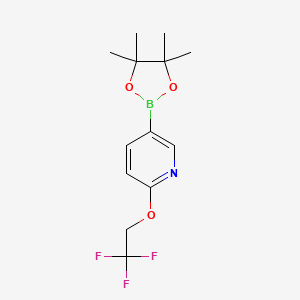
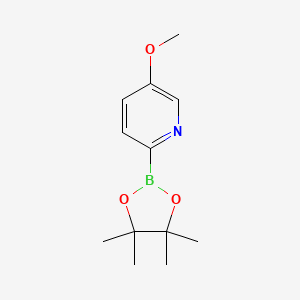



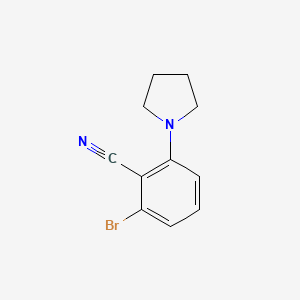

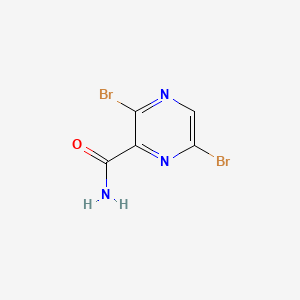


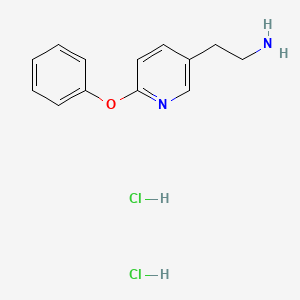


![3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B582540.png)